Cas no 1891477-68-1 (O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine)

O-2-(3-Bromo-5-methylphenyl)ethylhydroxylamine is a specialized organic compound featuring a bromo-substituted aromatic ring and a hydroxylamine functional group. Its structural design, incorporating both a bromine atom and a methyl group on the phenyl ring, enhances its reactivity in synthetic applications, particularly in the formation of nitrogen-containing heterocycles or as an intermediate in pharmaceutical and agrochemical synthesis. The hydroxylamine moiety offers versatility in nucleophilic and oxidative transformations. This compound is valued for its potential in selective functionalization and as a building block in medicinal chemistry research. High purity and well-defined reactivity make it suitable for precise synthetic methodologies.
O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine structure
1891477-68-1 structure
商品名:O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine
CAS番号:1891477-68-1
MF:C9H12BrNO
メガワット:230.10168170929
CID:6578481
PubChem ID:117331827

O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine
    • O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
    • EN300-1915746
    • 1891477-68-1
    • インチ: 1S/C9H12BrNO/c1-7-4-8(2-3-12-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3
    • InChIKey: NFEQUWQYZMZPQD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C=C(C=1)CCON

計算された属性

  • せいみつぶんしりょう: 229.01023g/mol
  • どういたいしつりょう: 229.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 35.2Ų

O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1915746-0.25g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
0.25g
$906.0 2023-09-17
Enamine
EN300-1915746-1.0g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
1g
$986.0 2023-06-01
Enamine
EN300-1915746-10.0g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
10g
$4236.0 2023-06-01
Enamine
EN300-1915746-5g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
5g
$2858.0 2023-09-17
Enamine
EN300-1915746-1g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
1g
$986.0 2023-09-17
Enamine
EN300-1915746-5.0g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
5g
$2858.0 2023-06-01
Enamine
EN300-1915746-0.05g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
0.05g
$827.0 2023-09-17
Enamine
EN300-1915746-0.5g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
0.5g
$946.0 2023-09-17
Enamine
EN300-1915746-0.1g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
0.1g
$867.0 2023-09-17
Enamine
EN300-1915746-2.5g
O-[2-(3-bromo-5-methylphenyl)ethyl]hydroxylamine
1891477-68-1
2.5g
$1931.0 2023-09-17

O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine 関連文献

O-2-(3-bromo-5-methylphenyl)ethylhydroxylamineに関する追加情報

O-2-(3-Bromo-5-Methylphenyl)Ethylhydroxylamine (CAS No. 1891477-68-1): A Comprehensive Overview

O-2-(3-Bromo-5-Methylphenyl)Ethylhydroxylamine, also known by its CAS registry number 1891477-68-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research findings related to O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine.

The molecular structure of O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine consists of a phenyl ring substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. The ethylhydroxylamine group attached to the phenyl ring further enhances its reactivity and functional versatility.

Recent studies have highlighted the potential of O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the construction of heterocyclic frameworks, which are crucial components of many pharmaceutical agents. The bromine substituent on the phenyl ring facilitates nucleophilic aromatic substitution reactions, enabling the formation of diverse derivatives with tailored biological activities.

One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. By modifying the substituents on the phenyl ring or altering the ethylhydroxylamine group, chemists can generate a wide array of analogs with varying pharmacological profiles. These analogs have shown potential in targeting key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

In terms of synthesis, O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine can be prepared through several routes. A common method involves the nucleophilic aromatic substitution of an appropriate bromoarene with hydroxylamine or its derivatives. This reaction is typically carried out under mild conditions to ensure high yields and selectivity. The presence of electron-withdrawing groups on the aromatic ring, such as bromine, significantly enhances the reactivity of the molecule towards nucleophilic attack.

Recent advancements in catalytic methods have further streamlined the synthesis of O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine. For example, transition metal-catalyzed coupling reactions have been employed to construct complex structures incorporating this compound as a building block. These methods not only improve efficiency but also allow for greater control over stereochemistry and regioselectivity.

The biological activity of O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and reducing oxidative stress.

One area where O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine has shown particular promise is in cancer therapy. By targeting specific oncogenic pathways, this compound has exhibited cytotoxic effects against various cancer cell lines while sparing normal cells. These findings suggest that it could serve as a lead compound for developing novel anticancer agents.

Moreover, recent research has explored the use of O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine in enzyme inhibition studies. Its ability to bind to specific active sites makes it a valuable tool for understanding enzyme mechanisms and designing inhibitors with higher potency and selectivity.

In conclusion, O-2-(3-bromo-5-methylphenylethoxy)hydrazine (CAS No. 189147768) stands out as a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structural features, coupled with recent advancements in synthesis and application techniques, position it as a valuable asset for researchers in academia and industry alike.

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